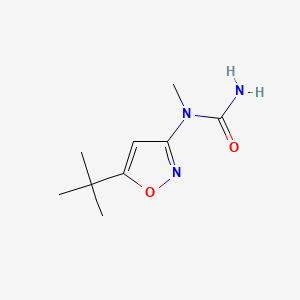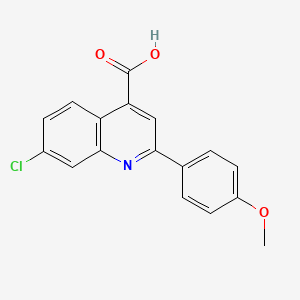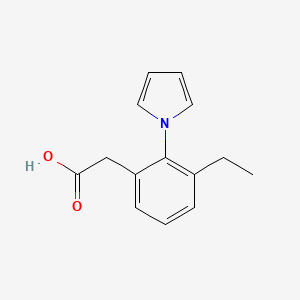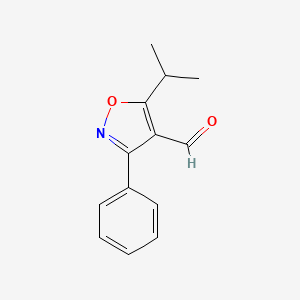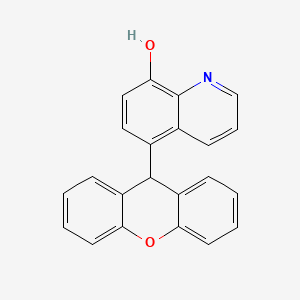
5-(9h-Xanthen-9-yl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(9H-Xanthen-9-yl)quinolin-8-ol is a complex organic compound that belongs to the family of xanthones and quinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis. The structure of this compound consists of a xanthone moiety fused with a quinoline ring, which imparts unique chemical and biological properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Xanthen-9-yl)quinolin-8-ol can be achieved through various synthetic routes. One common method involves the condensation of 9H-xanthen-9-one with 8-hydroxyquinoline under acidic conditions. The reaction typically requires a dehydrating agent such as acetic anhydride or zinc chloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and catalytic methods, such as palladium or copper catalysis, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(9H-Xanthen-9-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced forms of the compound, and substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
5-(9H-Xanthen-9-yl)quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes for analytical applications.
Wirkmechanismus
The mechanism of action of 5-(9H-Xanthen-9-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(9H-Xanthen-9-yl)quinolin-8-ol include:
Xanthone derivatives: Compounds with a xanthone core structure, such as 1-hydroxyxanthone and 3-methoxyxanthone.
Quinoline derivatives: Compounds with a quinoline core structure, such as 8-hydroxyquinoline and 2-methylquinoline.
Uniqueness
The uniqueness of this compound lies in its combined xanthone and quinoline moieties, which confer distinct chemical and biological properties. This dual structure allows the compound to exhibit a broader range of activities compared to its individual components .
Eigenschaften
CAS-Nummer |
6325-83-3 |
|---|---|
Molekularformel |
C22H15NO2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
5-(9H-xanthen-9-yl)quinolin-8-ol |
InChI |
InChI=1S/C22H15NO2/c24-18-12-11-14(15-8-5-13-23-22(15)18)21-16-6-1-3-9-19(16)25-20-10-4-2-7-17(20)21/h1-13,21,24H |
InChI-Schlüssel |
NPKQVSMGLRUXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=C5C=CC=NC5=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
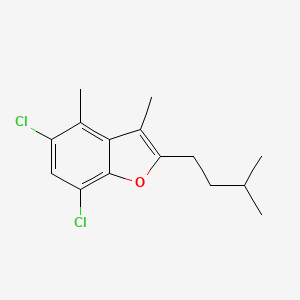
![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)

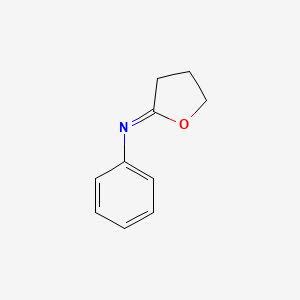
![4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole](/img/structure/B12882166.png)
![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)
